(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, universally known as (R,R)-DIOP (CAS: 32305-98-9), is a foundational C2-symmetric chiral diphosphine ligand utilized extensively in transition-metal-catalyzed asymmetric synthesis [1]. Derived directly from the inexpensive chiral pool precursor L-(+)-tartaric acid, it features a 1,4-dioxane-like acetonide backbone that forms a conformationally flexible seven-membered chelate ring with metals such as rhodium, ruthenium, and palladium [1]. With a natural bite angle of approximately 92 degrees, (R,R)-DIOP provides a distinct steric environment compared to rigid atropisomeric ligands [2]. For industrial buyers and process chemists, it represents a highly cost-effective, scalable benchmark ligand for asymmetric hydrogenation, hydroformylation, and hydrosilylation workflows, offering a proven balance of synthetic accessibility and stereoinduction [1].
Substituting (R,R)-DIOP with other common chiral ligands like BINAP or achiral baselines like dppe fundamentally alters process economics and catalytic outcomes [1]. While BINAP relies on a rigid, atropisomeric binaphthyl backbone that often requires costly optical resolution during synthesis, (R,R)-DIOP leverages stereogenic centers derived directly from natural tartaric acid, drastically reducing bulk procurement costs [1]. Furthermore, the conformational flexibility of DIOP's seven-membered chelate ring allows it to accommodate specific bulky substrates in rhodium-catalyzed hydroformylation and hydrosilylation that rigid biaryl frameworks may sterically hinder [2]. Conversely, substituting (R,R)-DIOP with its enantiomer, (S,S)-DIOP, will completely invert the stereochemical outcome of the reaction, making exact enantiomer procurement critical for target-oriented synthesis [1].
Unlike synthetic atropisomeric ligands that require complex resolution, (R,R)-DIOP is synthesized in four high-yielding steps directly from L-(+)-tartaric acid [1]. This chiral pool origin eliminates the severe material loss typical in the optical resolution of racemic biaryls like BINAP, resulting in a significantly lower cost-per-gram for bulk procurement [1].
| Evidence Dimension | Source of chirality and resolution requirement |
| Target Compound Data | (R,R)-DIOP (Derived from natural L-tartaric acid; 0% resolution loss) |
| Comparator Or Baseline | BINAP (Requires optical resolution of racemic mixture; >50% loss) |
| Quantified Difference | Elimination of resolution steps directly lowers bulk procurement cost. |
| Conditions | Industrial ligand synthesis and scale-up. |
Buyers can procure DIOP at a fraction of the cost of fully synthetic rigid ligands, making it a highly effective option for early-stage screening and cost-sensitive scale-up.
(R,R)-DIOP coordinates to transition metals to form a seven-membered chelate ring with a natural bite angle of approximately 92 degrees [1]. This is significantly wider than the 85-degree bite angle of the achiral baseline dppe (which forms a five-membered ring) and offers greater conformational flexibility than the rigid 92-93 degree bite angle of BINAP [1].
| Evidence Dimension | Natural bite angle and ring flexibility |
| Target Compound Data | (R,R)-DIOP (~92 degrees, flexible 7-membered ring) |
| Comparator Or Baseline | dppe (~85 degrees, rigid 5-membered ring) |
| Quantified Difference | ~7 degree wider bite angle with enhanced backbone flexibility. |
| Conditions | Transition metal complexation (e.g., Rh or Pd). |
The specific bite angle and flexibility dictate the geometry of the catalytic pocket, making DIOP highly suited for substrates requiring a more adaptable steric environment.
In the benchmark rhodium-catalyzed asymmetric hydrogenation of alpha-acetamidocinnamic acid to yield chiral amino acid derivatives, (R,R)-DIOP routinely achieves enantiomeric excesses in the range of 72-85% [1]. While modern proprietary ligands can exceed 95% ee, DIOP provides a highly economical baseline that vastly outperforms achiral ligands (0% ee) and is often sufficient when downstream crystallization is available [1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | (R,R)-DIOP (72-85% ee) |
| Comparator Or Baseline | Achiral dppe (0% ee) |
| Quantified Difference | >70% increase in ee over achiral baselines at a fraction of the cost of premium chiral ligands. |
| Conditions | Rh-catalyzed hydrogenation of alpha-acetamidocinnamic acid. |
It allows process chemists to achieve viable enantiopurity for intermediate building blocks without incurring the premium costs of proprietary or highly complex ligands.
For the asymmetric reduction of ketones where standard hydrogenation is challenging, (R,R)-DIOP serves as a highly effective ligand for Rh-catalyzed hydrosilylation [1]. Compared to unliganded or achiral Rh systems that yield racemic mixtures, Rh-(R,R)-DIOP complexes utilizing silanes can achieve moderate to high enantioselectivities (up to 76-85% ee depending on the substrate), proving its utility beyond standard hydrogenation [1].
| Evidence Dimension | Enantiomeric excess in ketone hydrosilylation |
| Target Compound Data | (R,R)-DIOP (up to 85% ee with specific silanes) |
| Comparator Or Baseline | Achiral Rh catalysts (0% ee) |
| Quantified Difference | Significant asymmetric induction (up to 85% ee) enabled by the C2-symmetric pocket. |
| Conditions | Rh-catalyzed hydrosilylation of aryl ketones using diphenylsilane. |
Provides a reliable, off-the-shelf chiral procurement option for specialized silicon-mediated reductions in pharmaceutical intermediate synthesis.
(R,R)-DIOP is a highly effective choice for cost-effective initial screening of Rh- or Ru-catalyzed hydrogenation of enamides and dehydroamino acids [1]. Its low procurement cost allows process chemists to establish a reliable enantioselectivity baseline before committing to expensive proprietary ligands [1].
In the hydroformylation of vinyl arenes like styrene, the flexible 7-membered chelate ring and ~92-degree bite angle of (R,R)-DIOP are utilized to control both regioselectivity (branched vs. linear aldehydes) and enantioselectivity, serving as a critical scaffold for process optimization [2].
When standard high-pressure hydrogenation is unfeasible, (R,R)-DIOP is deployed alongside rhodium precursors to drive the silicon-mediated asymmetric reduction of bulky aryl ketones, providing a reliable route to chiral alcohols [1].
Because it is derived from the inexpensive chiral pool, the (R,R)-DIOP backbone is frequently procured as a starting material to synthesize custom, modified DIOP derivatives (e.g., by altering the phosphine aryl groups) for highly specialized catalytic applications [1].
Irritant